molecular formula C20H21NO2 B3180587 (9H-fluoren-9-yl)methyl piperidine-1-carboxylate CAS No. 207558-19-8

(9H-fluoren-9-yl)methyl piperidine-1-carboxylate

Cat. No. B3180587
Key on ui cas rn: 207558-19-8
M. Wt: 307.4 g/mol
InChI Key: TYMIFYJJOPYXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07629318B2

Procedure details

The resin was deprotected using a 20% solution of piperidine in DMF (1×3 min, 1×7 min, 20 ml each) and subsequently washed with DMF (1×20 ml). Acylation was carried out by addition of FmocMetOH (2.4 g, 3 eq), DMF (10 ml), HOBt (990 mg, 3 eq), and DIC (1.01 ml, 3 eq) and DMAP (260 mg, 0.1 eq). The coupling was left for 4 h and the resin was washed with DMF (7×20 ml). A small sample was dried carefully and deprotected with DCM/piperidine (1:1) for 30 min. Photometric determination of the resulting Fmoc-piperidine adduct (absorption at 301 nm) gave a resin loading of 0.43 m mol/g. The remaining resin was capped using a solution of acetic anhydride (2 M) and DMAP (0.1 M) in DMF (20 ml, 1×10 min) and subsequently washed with DMF (12×20 ml), methanol (3×40 ml) and diethyl ether (3×40 ml), and dried in vacuo to yield 3.9 g FmocMet-Rinkamide resin.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
FmocMetOH
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
990 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Name
Quantity
260 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N([C:16]([O:18][CH2:19][CH:20]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17])[C@H](C=O)CCS(C)=O.C1C=CC2N(O)N=NC=2C=1.CC(C)N=C=NC(C)C>CN(C=O)C.CN(C1C=CN=CC=1)C>[C:16]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([O:18][CH2:19][CH:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:27]2[C:32]1=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:17]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
FmocMetOH
Quantity
2.4 g
Type
reactant
Smiles
N([C@@H](CCS(=O)C)C=O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
990 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.01 mL
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Name
Quantity
260 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
subsequently washed with DMF (1×20 ml)
WASH
Type
WASH
Details
the resin was washed with DMF (7×20 ml)
CUSTOM
Type
CUSTOM
Details
A small sample was dried carefully
WAIT
Type
WAIT
Details
deprotected with DCM/piperidine (1:1) for 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.